2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core with a carboxylic acid group at the 5-position and a 4-chlorophenyl substituent at the 2-position
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to the chemical characteristics of their nitrogen atoms .
Mode of Action
It’s worth noting that imidazole derivatives are known for their broad pharmacological spectrum . They can interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects .
Pharmacokinetics
The solubility of a similar compound, imidazole-4,5-dicarboxylic acid, is reported to be 05 g/l , which could potentially impact its bioavailability.
Result of Action
A related compound was found to have potent in vitro antipromastigote activity, which was justified by a molecular simulation study .
Action Environment
It’s worth noting that the stability of a similar compound, imidazole-4,5-dicarboxylic acid, is reported to be stable below +30°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-methanol.
Scientific Research Applications
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-chlorobenzimidazole: Similar structure but without the carboxylic acid group, leading to different chemical properties and applications.
Benzimidazole-5-carboxylic acid:
Uniqueness
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both the 4-chlorophenyl group and the carboxylic acid group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDCUOAVSSAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406808 |
Source
|
Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-14-1 |
Source
|
Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174422-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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